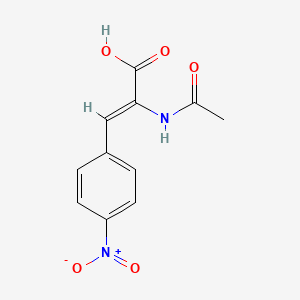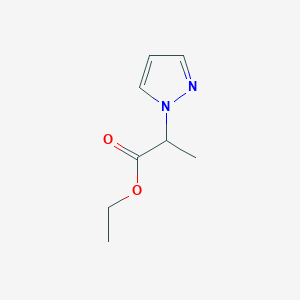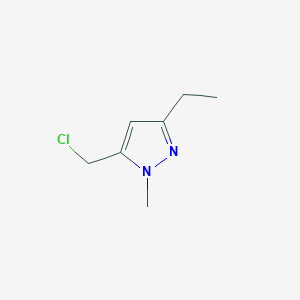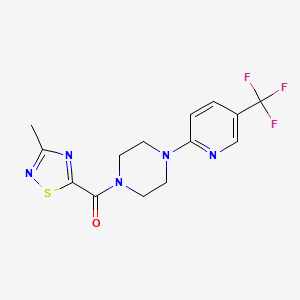
(Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid” is a complex organic compound. It contains an acetamido group (NHCOCH3), a nitrophenyl group (C6H4NO2), and an acrylic acid group (CH2=CHCOOH). The compound is part of the nitrobenzene family .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, new carbamates of 4-nitrophenylchloroformate were synthesized using this method . Another approach involves the Horner–Wadsworth–Emmons (HWE) reaction, which is a modified Wittig reaction . This reaction is commonly used to create alkenes from simple carbonyl compounds like aldehydes or ketones .Molecular Structure Analysis
The molecular structure of “(Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid” can be analyzed using various spectroscopic techniques. Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly used for characterization . These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, it could undergo a conjugate addition reaction, which is a key reaction in organic synthesis . The catalytic reduction of 4-nitrophenol (4-NP) is another reaction that this compound might be involved in .Physical And Chemical Properties Analysis
The physical and chemical properties of “(Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid” can be determined using various analytical techniques. For instance, thermodynamic properties such as enthalpy and entropy can be determined . The compound’s solubility, melting point, boiling point, and other properties can also be analyzed .Wissenschaftliche Forschungsanwendungen
Catalytic Performance in Environmental Cleanup
A study explored the use of hydrogels synthesized from polymers including poly(acrylic acid) for the uptake of heavy metal ions from aqueous media, their conversion to metal nanoparticles, and their further application as catalysts for reducing environmental pollutants. This dual application underscores the potential of using related acrylic acid derivatives in environmental remediation and catalysis (Javed et al., 2018).
Metal-Organic Frameworks (MOFs) for Catalysis
Research on zinc metal-organic frameworks, incorporating derivatives of acrylic acid, highlighted their efficiency as catalysts for chemical reactions like the Henry reaction and transesterification. These frameworks demonstrate the versatility of acrylic acid derivatives in constructing MOFs for diverse catalytic applications (Karmakar et al., 2014).
Polymer-Based Sensors for Drug Detection
A novel electrochemical sensor utilizing poly(acrylic acid) and metal-organic frameworks showcased enhanced detection capabilities for acetaminophen, a common pharmaceutical compound. This application reveals the potential of (Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid derivatives in developing sensitive, selective sensors for healthcare and pharmaceutical analysis (Zhang et al., 2019).
Hydrogel Templates for Nanoparticle Preparation
Research on hydrogels based on acrylic acid derivatives for the preparation of metal nanoparticles highlights their utility in nanotechnology, particularly in creating materials for catalytic degradation of pollutants. Such hydrogels offer a versatile platform for nanoparticle synthesis and environmental applications (Butun & Sahiner, 2011).
Urease Inhibition for Agricultural and Medical Applications
Cu(II), Zn(II), and Ni(II) complexes of 3-(4-nitrophenyl)acrylic acid were synthesized and showed potent inhibitory activity against urease, an enzyme of significant interest in agriculture for controlling soil nitrogen cycles and in medicine for the treatment of urease-associated infections. This underscores the therapeutic and agricultural potential of acrylic acid derivatives (Yang et al., 2013).
Zukünftige Richtungen
The future directions for research on “(Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid” could involve further exploration of its synthesis, characterization, and potential applications. For instance, the compound’s potential as a catalyst for the reduction of nitrophenol could be explored . Additionally, its potential biological activities could be investigated further .
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s suggested that similar compounds may undergo conjugate addition reactions with bacterial nucleophiles . This interaction could lead to changes in the bacterial cell, potentially contributing to the compound’s antibacterial activity .
Biochemical Pathways
It’s suggested that similar compounds may affect various pathways due to their broad-spectrum biological activities . The downstream effects of these pathways could contribute to the compound’s overall biological activity.
Pharmacokinetics
The rate constants for similar compounds, such as ethyl allenic ester and ethyl acrylic ester, have been studied . These kinetic properties could impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.
Action Environment
It’s suggested that the catalytic reduction of similar compounds, such as 4-nitrophenol, by nanostructured materials can be affected by various parameters . These parameters could potentially influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
(Z)-2-acetamido-3-(4-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-6H,1H3,(H,12,14)(H,15,16)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJKFHSOMYAKSR-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2921949.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2921952.png)
![2-amino-4-(2,3-dimethoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2921955.png)

![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2921957.png)


![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2921961.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfonyl]acetamide](/img/structure/B2921964.png)
![ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2921965.png)
![4-ethoxy-3-fluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2921966.png)

